molecular formula C21H14Cl2FN5O B2922748 N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-23-2

N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2922748
CAS No.: 1396863-23-2
M. Wt: 442.28
InChI Key: NHGHCIIWCHGUJR-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-2-yl group at position 5, a 2-chlorophenyl group at position 1, and a carboxamide moiety linked to a (2-chloro-4-fluorophenyl)methyl group. This compound’s structure combines halogenated aromatic rings and heterocyclic systems, which are common in pharmaceuticals targeting enzymes or receptors requiring π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN5O/c22-15-5-1-2-7-18(15)29-20(17-6-3-4-10-25-17)19(27-28-29)21(30)26-12-13-8-9-14(24)11-16(13)23/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHCIIWCHGUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound.

    Attachment of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are typically introduced through halogenation reactions, using reagents such as thionyl chloride (SOCl2) and fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions, using reagents like sodium methoxide (NaOMe) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, Br2 in carbon tetrachloride (CCl4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activities by binding to their active sites.

    Modulating Signaling Pathways: Affecting cellular signaling pathways, such as the PI3K-AKT or MAPK pathways, which are involved in cell growth, survival, and differentiation.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[(2-Chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide C22H15Cl2FN6O 493.3 - 2-Chlorophenyl (position 1)
- Pyridin-2-yl (position 5)
- (2-Chloro-4-fluorophenyl)methylamide
Dual halogenation enhances lipophilicity; pyridine may improve water solubility.
1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide C23H21ClN6O 432.9 - 4-(Dimethylamino)benzylamide
- Pyridin-2-yl (position 5)
Dimethylamino group increases basicity; potential for enhanced cellular uptake.
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C23H21FN6O3 464.4 - 5-Amino triazole core
- Ethoxyphenyl-oxazol substituent
Oxazol moiety may confer metabolic stability; amino group enables hydrogen bonding.
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate C25H22ClN3O3 459.9 - Pyrazole core
- 4-Methylphenoxy and 3-chlorophenyl groups
Pyrazole instead of triazole; carbamate linkage may alter hydrolysis kinetics.

Substituent-Driven Functional Differences

Halogenation Patterns: The target compound features dual chloro substituents and a fluorine atom, enhancing its electronegativity and lipophilicity compared to the mono-chlorinated compound in . Fluorine’s electron-withdrawing effect may improve metabolic stability .

Heterocyclic Variations: The pyridin-2-yl group in the target compound and provides a hydrogen-bond acceptor site, which is absent in the oxazol-substituted derivative in . This difference may influence target selectivity in kinase inhibitors.

Research Findings and Implications

  • Hypothetical Bioactivity: Based on analogs, the target compound’s halogenated aromatic systems may confer antimicrobial or anticancer properties, as seen in similar triazole-based drugs. However, the absence of a 5-amino group (cf. ) could limit its interaction with nucleotide-binding sites.
  • Synthetic Feasibility : The compound’s synthesis likely follows copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common route for triazole formation, though purification may be challenging due to its high molecular weight and halogen content.

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of chlorine and fluorine substituents on the phenyl rings enhances its biological activity by influencing lipophilicity and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds with triazole structures exhibit significant anticancer properties. For instance, a study evaluating various triazole derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (colon carcinoma) .

In vitro assays revealed that the compound under review showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation. For example, derivatives similar to this compound have shown IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound was tested against various bacterial strains and fungi, revealing notable inhibitory effects. A comparative study found that triazole derivatives exhibited broad-spectrum antimicrobial activity, making them potential candidates for treating infections caused by resistant pathogens .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Triazoles often interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis. Additionally, they may disrupt metabolic pathways in microbial cells, resulting in growth inhibition .

Case Studies

Case Study 1: Anticancer Efficacy

A specific derivative of the compound was tested in a laboratory setting where it was administered to MCF-7 cells at varying concentrations (0.19–100 μM). The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 μM .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL for both strains, suggesting strong antimicrobial potential .

Data Summary

Biological Activity Cell Line / Pathogen IC50 / MIC Reference
AnticancerMCF-727.3 μM
AnticancerHCT-1166.2 μM
AntimicrobialStaphylococcus aureus32 μg/mL
AntimicrobialEscherichia coli32 μg/mL

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